2,3-Dimethylbenzenesulfonyl chloride

Descripción general

Descripción

Synthesis Analysis

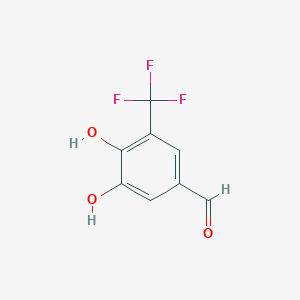

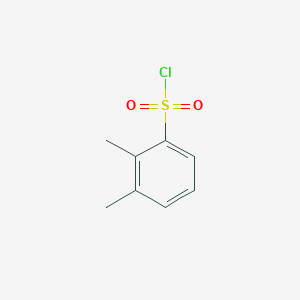

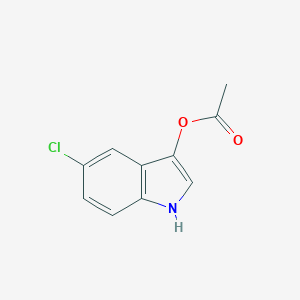

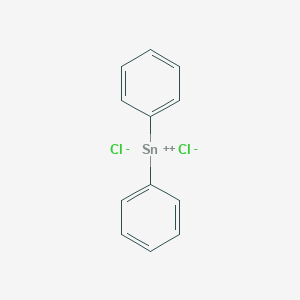

The synthesis of structurally related compounds to 2,3-Dimethylbenzenesulfonyl chloride, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been detailed through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been characterized by X-ray single crystal diffraction, demonstrating the importance of structural characterization in understanding the molecular architecture and reactivity of such compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of related sulfonyl chloride compounds reveals a variety of bonding patterns and steric interactions, which are crucial for determining their reactivity and the types of chemical reactions they can undergo. For example, the crystal structure studies of triisopropylbenzenesulfonyl chloride (TPSCl) have shown a highly selective condensing agent due to its steric overcrowding and bond-angle distortions (Laba et al., 2009). These structural features are essential for chemists to consider when designing synthetic routes involving sulfonyl chlorides.

Chemical Reactions and Properties

The reactivity profile of sulfonyl chlorides, including compounds similar to 2,3-Dimethylbenzenesulfonyl chloride, is influenced by their molecular structure. For instance, the hydrolysis of aminobenzene sulfonyl chlorides has shown an independence of reactivity from pH, which underscores the importance of understanding the intrinsic chemical properties that govern such reactions (Cevasco et al., 2011).

Aplicaciones Científicas De Investigación

Field of Application

Concentrated Solar Power (CSP) technology .

Summary of the Application

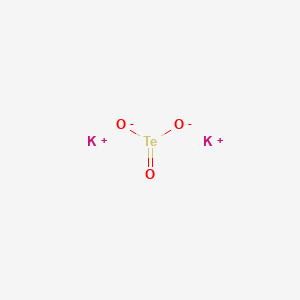

“2,3-Dimethylbenzenesulfonyl chloride” is used in the development of Molten Chloride Salt Technology for next-generation CSP plants . These plants, with thermal energy storage (TES) systems, are emerging as promising power plants in the future renewable energy system .

Methods of Application or Experimental Procedures

The TES system in the next-generation CSP plants works with new TES materials at higher temperatures . Emphasis is given on the advanced TES technology based on molten chloride salt mixtures .

Results or Outcomes

These molten chloride salt mixtures have similar thermo-physical properties as the commercial nitrate salt mixtures, higher thermal stability, and lower costs . The progress in the selection/optimization of chloride salts, determination of molten chloride salt properties, and corrosion control of construction materials (e.g., alloys) in molten chlorides is reviewed .

Field of Application

Deep Eutectic Solvents (DESs) .

Summary of the Application

“2,3-Dimethylbenzenesulfonyl chloride” might be used in the preparation of DESs . DESs have found applications in various fields such as natural product extraction, drug delivery systems, trace metal determination, nanomaterial synthesis, and electrochemistry .

Methods of Application or Experimental Procedures

The preparation methods of DESs involve the combination of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) . The specific method of using “2,3-Dimethylbenzenesulfonyl chloride” in this process is not mentioned .

Field of Application

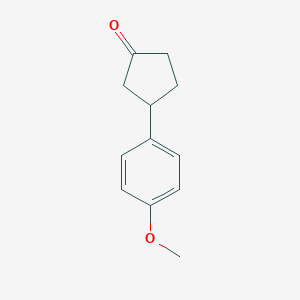

Summary of the Application

“2,3-Dimethylbenzenesulfonyl chloride” might be used in the synthesis of pharmaceuticals . The specific pharmaceuticals and their therapeutic applications are not mentioned .

Methods of Application or Experimental Procedures

The specific method of using “2,3-Dimethylbenzenesulfonyl chloride” in the synthesis of pharmaceuticals is not mentioned .

Results or Outcomes

The specific outcomes related to the use of “2,3-Dimethylbenzenesulfonyl chloride” in the synthesis of pharmaceuticals are not mentioned .

Safety And Hazards

Propiedades

IUPAC Name |

2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNHYCUCWBMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290109 | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzenesulfonyl chloride | |

CAS RN |

2905-31-9 | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)